molecular formula C9H10FN B14206399 (1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine CAS No. 834155-47-4

(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine

Cat. No.: B14206399
CAS No.: 834155-47-4
M. Wt: 151.18 g/mol
InChI Key: ORKWDOXDSJHZAW-IUCAKERBSA-N
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Description

(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a fluorine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Enzymatic transesterification and other biocatalytic processes can also be employed for the efficient preparation of this compound .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Fluoro-1-phenylcyclopropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry and drug design .

Properties

CAS No.

834155-47-4

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1S,2S)-2-fluoro-1-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-8-6-9(8,11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9-/m0/s1

InChI Key

ORKWDOXDSJHZAW-IUCAKERBSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)N)F

Canonical SMILES

C1C(C1(C2=CC=CC=C2)N)F

Origin of Product

United States

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